molecular formula C8H7BrN2OS B7955568 7-bromo-2,6-dimethyl-1H-thieno[3,2-d]pyrimidin-4-one

7-bromo-2,6-dimethyl-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B7955568
M. Wt: 259.13 g/mol
InChI Key: SZGLAAAJAIDMRW-UHFFFAOYSA-N
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Description

The compound with the identifier “7-bromo-2,6-dimethyl-1H-thieno[3,2-d]pyrimidin-4-one” is a selective inhibitor of protein kinase D enzymes. This compound has been studied for its potential to maintain the undifferentiated state of embryonic stem cells by inhibiting protein kinase D enzymes .

Chemical Reactions Analysis

The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has significant scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of this compound involves the inhibition of protein kinase D enzymes. By inhibiting these enzymes, the compound can maintain the undifferentiated state of embryonic stem cells. The molecular targets and pathways involved include the protein kinase D signaling pathway and the PI3K/AKT signaling pathway .

Comparison with Similar Compounds

Similar compounds to “7-bromo-2,6-dimethyl-1H-thieno[3,2-d]pyrimidin-4-one” include other protein kinase D inhibitors. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and specific applications. The uniqueness of “this compound” lies in its ability to maintain the undifferentiated state of embryonic stem cells .

Properties

IUPAC Name

7-bromo-2,6-dimethyl-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2OS/c1-3-5(9)6-7(13-3)8(12)11-4(2)10-6/h1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGLAAAJAIDMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)C(=O)N=C(N2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(S1)C(=O)N=C(N2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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